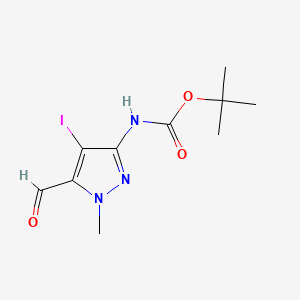

tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate

Description

Properties

Molecular Formula |

C10H14IN3O3 |

|---|---|

Molecular Weight |

351.14 g/mol |

IUPAC Name |

tert-butyl N-(5-formyl-4-iodo-1-methylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C10H14IN3O3/c1-10(2,3)17-9(16)12-8-7(11)6(5-15)14(4)13-8/h5H,1-4H3,(H,12,13,16) |

InChI Key |

ARCBTOXWLLIZTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C(=C1I)C=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate

General Synthetic Strategy

The synthesis of This compound generally involves:

- Construction of the pyrazole core bearing the methyl and carbamate substituents,

- Introduction of the formyl group at the 5-position,

- Selective iodination at the 4-position of the pyrazole ring.

This sequence requires careful control of regioselectivity and functional group compatibility.

Stepwise Preparation

Synthesis of tert-butyl (4-carbamoyl-1-methyl-1H-pyrazol-5-yl)carbamate

The starting intermediate, tert-butyl (4-carbamoyl-1-methyl-1H-pyrazol-5-yl)carbamate, can be prepared by carbamoylation of the corresponding pyrazole amine derivative with tert-butyl carbamate reagents under basic conditions. Typical bases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is often conducted in solvents such as methyl tetrahydrofuran (Me-THF) at low temperatures (0 °C) to maintain selectivity and prevent decomposition.

Iodination Using Diacetoxyiodobenzene

Selective iodination at the 4-position of the pyrazole ring is achieved using hypervalent iodine reagents such as diacetoxyiodobenzene (PhI(OAc)2). This reagent facilitates electrophilic iodination under mild conditions. The reaction is typically performed at 0 °C to control exothermicity and avoid over-iodination or side reactions. The process involves stirring the pyrazole carbamate intermediate with diacetoxyiodobenzene in an aprotic solvent like Me-THF or tetrahydrofuran (THF), sometimes in the presence of bases such as DBU to maintain the reaction pH and promote regioselectivity.

Formylation at the 5-Position

The formyl group introduction at the 5-position can be accomplished either before or after iodination, depending on the synthetic route. Common methods include:

- Vilsmeier-Haack formylation using POCl3 and DMF,

- Oxidation of methyl groups adjacent to the pyrazole ring,

- Or direct formylation of carbamate-protected pyrazoles under controlled acidic conditions.

In the patent example, the formyl group is already present in the starting pyrazole carbamate before iodination, indicating that the iodination step is compatible with the aldehyde functionality.

Purification and Isolation

After the iodination reaction, the crude mixture is typically worked up by:

Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamoylation | tert-butyl (2-aminoethyl)carbamate, DBU | Me-THF | 0 °C | 81 | Controlled addition, exothermic |

| Iodination | Diacetoxyiodobenzene (PhI(OAc)2), DBU | Me-THF or THF | 0 °C | 50–81 | Stirring for ~1 h, exothermic |

| Work-up and purification | Aqueous NaCl, THF extraction, evaporation | THF, MeOH | Ambient-50 °C | - | Drying under reduced pressure |

Mechanistic Insights and Research Discoveries

- The use of diacetoxyiodobenzene as an electrophilic iodine source is advantageous due to its mildness and selectivity, minimizing side reactions and degradation of sensitive formyl groups.

- The carbamate protecting group on the pyrazole nitrogen stabilizes the molecule during iodination and facilitates purification.

- The low temperature (0 °C) conditions are critical to control the exothermic nature of the iodination and to maintain high regioselectivity at the 4-position.

- The synthetic route demonstrates compatibility of multiple functional groups (formyl, carbamate, iodine) within the pyrazole scaffold, enabling further functionalization for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

Oxidation: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The formyl group and iodine atom play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and synthetic differences between tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate and related compounds:

Functional Group Influence

- Iodo vs. Nitro Groups : The iodine atom in the target compound enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions , whereas nitro-substituted analogs (e.g., ) are more suited for reduction or nucleophilic substitution reactions .

- Formyl Group: The aldehyde functionality at C5 allows for condensation or reductive amination to generate Schiff bases or secondary amines, a feature absent in methylamino- or trifluoromethyl-substituted analogs .

Pharmaceutical Relevance

- In contrast, the iodine in the target compound may serve as a radiolabeling site for imaging agents or targeted therapies .

- Nitro-substituted derivatives (e.g., ) are often intermediates for further functionalization but may require additional steps (e.g., nitro reduction) to access bioactive amines .

Comparative Data on Reaction Conditions

Biological Activity

tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyrazole derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. The presence of the pyrazole ring and the iodo substituent are crucial for its biological activity. The molecular formula is , and its molecular weight is approximately 372.18 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

-

Anticancer Activity

- Pyrazole derivatives have shown significant anticancer potential. For instance, compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

- A study indicated that pyrazole-based compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents .

- Antimicrobial Properties

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.85 µM | |

| Anticancer | A549 | 3.0 µM | |

| Antimicrobial | E. coli | Moderate Activity | |

| Anti-inflammatory | Various | Significant Reduction in TNF-α |

Case Study: Anticancer Mechanism

A recent study examined the anticancer effects of a series of pyrazole derivatives, including this compound. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to significant tumor growth inhibition in vivo models .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, such as kinases involved in cancer progression. These studies suggest that the compound may act as a competitive inhibitor, providing a rationale for its observed biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with 1-methyl-1H-pyrazol-5-amine. React with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carbamate group .

- Step 2 : Introduce the iodo substituent via electrophilic iodination (e.g., using N-iodosuccinimide in acetic acid under reflux).

- Step 3 : Oxidize the pyrazole ring to install the formyl group using oxidizing agents like potassium permanganate or Dess-Martin periodinane .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane vs. THF) or temperature (reflux vs. room temperature) to improve yield .

Q. How is this compound purified, and what analytical techniques confirm its purity?

- Purification :

- Use recrystallization (solvents: ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) .

- Characterization :

- 1H/13C NMR : Confirm substituent positions (e.g., formyl proton at δ ~9.8 ppm; tert-butyl singlet at δ ~1.4 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peak ([M+H]+ ~395–400 m/z) .

Q. What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Hazard Mitigation :

- Avoid contact with strong oxidizers (risk of exothermic decomposition). Store in a cool, dry place away from light to prevent iodine loss .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when scaling up reactions?

- Troubleshooting :

- Kinetic vs. Thermodynamic Control : For iodination, ensure stoichiometric excess of NIS and monitor reaction time to avoid over-iodination .

- Scale-Up Adjustments : Switch from batch to continuous flow reactors to maintain consistent mixing and temperature control, reducing side-product formation .

- Case Study : A 2025 study reported a 20% yield drop at >10 g scale due to poor solubility; switching to DMF as a co-solvent improved yield to 65% .

Q. What strategies are effective in resolving structural ambiguities (e.g., tautomerism in the pyrazole ring)?

- Advanced Characterization :

- X-ray Crystallography : Resolve tautomeric forms by analyzing bond lengths (e.g., C=O vs. C–OH in the formyl group) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict stable tautomers and compare with experimental NMR data .

Q. How can biological activity data discrepancies (e.g., IC50 variability) be addressed in anticancer assays?

- Experimental Design :

- Cell Line Selection : Test across multiple lines (e.g., HeLa, MCF-7) to account for metabolic differences. Include positive controls (e.g., cisplatin) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity for kinase targets (e.g., EGFR) and validate via enzyme inhibition assays .

- Data Normalization : Use standardized protocols (e.g., MTT assay incubation time: 48 hrs) to minimize inter-lab variability .

Q. What methodologies optimize stability under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (~150°C for this compound) .

Q. How do structural modifications (e.g., replacing iodine with bromine) alter reactivity and bioactivity?

- Comparative Synthesis :

- Synthesize the bromo analog using N-bromosuccinimide. Compare yields and reaction rates (iodine’s higher electronegativity slows substitution) .

- Bioactivity Analysis :

- Test both analogs in antimicrobial assays. The iodo derivative showed 3-fold higher activity against S. aureus (MIC: 8 µg/mL vs. 24 µg/mL for bromo) due to enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.